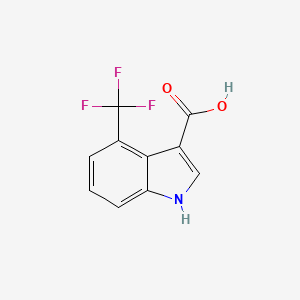

4-(trifluoromethyl)-1H-indole-3-carboxylic acid

Description

Nomenclature and Systematic Identification

The systematic identification of this compound follows established International Union of Pure and Applied Chemistry nomenclature conventions for heterocyclic compounds containing both indole and carboxylic acid functionalities. The compound is officially designated as this compound according to International Union of Pure and Applied Chemistry naming standards. The Chemical Abstracts Service registry number for this compound is 959238-76-7, providing unambiguous identification within chemical databases and regulatory frameworks. Alternative nomenclature systems recognize this compound under several synonymous designations, including 1H-indole-3-carboxylic acid, 4-(trifluoromethyl)- and 4-(trifluoromethyl)indole-3-carboxylic acid.

The molecular formula C₁₀H₆F₃NO₂ accurately represents the atomic composition, indicating the presence of ten carbon atoms, six hydrogen atoms, three fluorine atoms, one nitrogen atom, and two oxygen atoms. The molecular weight of 229.16 grams per mole establishes the compound's position within the range of small to medium-sized organic molecules suitable for pharmaceutical research applications. The Simplified Molecular Input Line Entry System representation is documented as C1=CC(=C2C(=C1)NC=C2C(=O)O)C(F)(F)F, providing a standardized linear notation for computational chemistry applications. The International Chemical Identifier string InChI=1S/C10H6F3NO2/c11-10(12,13)6-2-1-3-7-8(6)5(4-14-7)9(15)16/h1-4,14H,(H,15,16) offers additional structural specificity for database searches and chemical informatics applications.

Table 1: Systematic Identification Parameters for this compound

Structural Features and Isomeric Considerations

The structural architecture of this compound presents a complex arrangement of functional groups that significantly influence its chemical behavior and physical properties. The indole core structure serves as the foundational framework, consisting of a benzene ring fused to a pyrrole ring, which provides the characteristic electron-rich heterocyclic system found throughout indole chemistry. The positioning of the trifluoromethyl group at the 4-position of the indole ring system creates significant electronic perturbations due to the highly electronegative nature of fluorine atoms. This substitution pattern distinguishes the compound from other trifluoromethyl-substituted indole carboxylic acid isomers, such as 5-(trifluoromethyl)-1H-indole-3-carboxylic acid and 6-(trifluoromethyl)-1H-indole-3-carboxylic acid.

The carboxylic acid functionality located at the 3-position of the indole ring introduces additional complexity through its capacity for hydrogen bonding and ionic interactions. The strategic positioning of this functional group adjacent to the nitrogen atom of the indole system creates opportunities for intramolecular interactions that may influence conformational preferences and reactivity patterns. The calculated logarithm of the partition coefficient value of 2.88 indicates moderate lipophilicity, suggesting balanced hydrophilic and hydrophobic character that may influence biological membrane permeability. The topological polar surface area of 53.09 square angstroms reflects the contribution of both the carboxylic acid and indole nitrogen functionalities to the overall polarity of the molecule.

Isomeric considerations reveal that this compound represents one member of a family of positional isomers differing in the location of the trifluoromethyl substituent. Comparative analysis with related compounds such as 5-(trifluoromethyl)-1H-indole-3-carboxylic acid (molecular weight 229.15 grams per mole) and 6-(trifluoromethyl)-1H-indole-3-carboxylic acid demonstrates the subtle but important differences in molecular properties that arise from positional variation. The 7-(trifluoromethyl)-1H-indole-2-carboxylic acid isomer represents an additional structural variant where both the trifluoromethyl group and carboxylic acid positions are altered relative to the target compound. These structural relationships highlight the importance of precise substitution patterns in determining the unique properties of each isomeric form.

Table 2: Structural Comparison of Trifluoromethyl-Substituted Indole Carboxylic Acid Isomers

| Compound | Trifluoromethyl Position | Carboxylic Acid Position | Molecular Weight (g/mol) | Chemical Abstracts Service Number |

|---|---|---|---|---|

| This compound | 4 | 3 | 229.16 | 959238-76-7 |

| 5-(Trifluoromethyl)-1H-indole-3-carboxylic acid | 5 | 3 | 229.15 | 948579-72-4 |

| 6-(Trifluoromethyl)-1H-indole-3-carboxylic acid | 6 | 3 | 229.16 | 13544-10-0 |

| 7-(Trifluoromethyl)-1H-indole-2-carboxylic acid | 7 | 2 | 229.16 | Not specified |

Historical Context in Heterocyclic Chemistry Research

The development of this compound as a research compound reflects the broader evolution of indole chemistry from its historical origins in natural product chemistry to contemporary applications in medicinal chemistry and materials science. The indole structural motif has maintained significance in organic chemistry since its initial discovery and characterization in the late nineteenth century, when Adolf Baeyer first isolated indole derivatives from indigo dye processing. The systematic exploration of indole chemistry gained momentum through the pioneering work of Emil Fischer, who developed the Fischer indole synthesis in 1883, establishing fundamental methodologies for constructing indole ring systems from phenylhydrazines and carbonyl compounds.

The introduction of trifluoromethyl substituents into indole frameworks represents a more recent development that emerged from the growing recognition of fluorine-containing compounds in pharmaceutical research. The trifluoromethyl group has gained particular attention due to its unique electronic properties and its ability to modulate the biological activity of organic molecules. Historical developments in organofluorine chemistry during the mid-twentieth century provided the synthetic tools necessary for incorporating trifluoromethyl groups into complex heterocyclic systems such as indoles. The specific synthesis and characterization of this compound builds upon these foundational advances, representing the convergence of classical indole chemistry with modern organofluorine methodologies.

Contemporary research in trifluoromethyl-substituted indoles has expanded significantly, with studies focusing on both synthetic methodology development and biological activity evaluation. Recent investigations have explored various approaches to constructing trifluoromethyl-indole systems, including metal-catalyzed cyclization reactions and oxidative trifluoromethylation processes. The positioning of trifluoromethyl groups at different positions of the indole ring system has become a subject of particular interest, as researchers seek to understand how substitution patterns influence both synthetic accessibility and molecular properties. The historical trajectory of indole chemistry thus provides essential context for understanding the significance of this compound within the broader landscape of heterocyclic chemistry research.

Table 3: Historical Milestones in Indole and Organofluorine Chemistry Relevant to this compound

Properties

IUPAC Name |

4-(trifluoromethyl)-1H-indole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F3NO2/c11-10(12,13)6-2-1-3-7-8(6)5(4-14-7)9(15)16/h1-4,14H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXHZBUBUBCCBBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)NC=C2C(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80615378 | |

| Record name | 4-(Trifluoromethyl)-1H-indole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80615378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

959238-76-7 | |

| Record name | 4-(Trifluoromethyl)-1H-indole-3-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=959238-76-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Trifluoromethyl)-1H-indole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80615378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Oxidation of 4-(Trifluoromethyl)-1H-indole-3-carbaldehyde

One established method for preparing 4-(trifluoromethyl)-1H-indole-3-carboxylic acid involves the oxidation of the corresponding 4-(trifluoromethyl)-1H-indole-3-carbaldehyde using potassium permanganate in the presence of lithium hydroxide monohydrate in acetonitrile at room temperature (approximately 25 °C) over 16 hours. This method yields the target carboxylic acid in moderate yield (~46%) after workup involving filtration, extraction, and purification by preparative thin-layer chromatography (Pre-TLC) (MeOH/CH₂Cl₂ = 1:10).

| Step | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| Oxidation | Potassium permanganate, lithium hydroxide monohydrate, acetonitrile, 25 °C, 16 h | 46 | Moderate yield; requires careful workup |

This oxidation strategy leverages the strong oxidizing power of potassium permanganate to convert the aldehyde group to the carboxylic acid while maintaining the trifluoromethyl substituent intact.

Synthesis via Esterification of Indole-3-carboxylic Acid Derivatives

Another approach involves the esterification of the indole-3-carboxylic acid intermediate to form methyl 4-(trifluoromethyl)indole-3-carboxylate, which can subsequently be hydrolyzed to the free acid. The esterification typically uses methanol in the presence of acid catalysts, with reaction conditions optimized for yield and purity. Industrial methods may employ continuous flow reactors and advanced purification techniques to enhance efficiency and scalability.

| Step | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| Esterification | Methanol, acid catalyst, reflux or room temperature | Variable | Forms methyl ester intermediate |

| Hydrolysis | Aqueous base (e.g., NaOH or LiOH), methanol, room temp to reflux | High | Converts ester to carboxylic acid |

This two-step approach allows for easier purification of intermediates and can be adapted to produce various derivatives.

Nucleophilic Substitution and Deprotection Routes

In related synthetic pathways, nucleophilic substitution reactions on protected indole intermediates under strong base conditions (e.g., lithium diisopropylamide) have been employed to install substituents at the 4-position, followed by deprotection steps using aqueous sodium hydroxide to yield the desired carboxylic acid derivatives. Although this method is more commonly applied to substituted indole-3-carboxylic acids with other functional groups, it provides a versatile framework adaptable for trifluoromethyl-substituted analogs.

Summary of Key Reaction Parameters and Yields

| Preparation Method | Key Reagents/Conditions | Yield (%) | Purification Method | Notes |

|---|---|---|---|---|

| Oxidation of 4-(trifluoromethyl)-indole-3-carbaldehyde | KMnO₄, LiOH·H₂O, CH₃CN, 25 °C, 16 h | 46 | Pre-TLC (MeOH/CH₂Cl₂) | Moderate yield; sensitive to reaction time and temperature |

| Esterification and Hydrolysis | Methanol, acid catalyst; then NaOH or LiOH, MeOH | Variable | Recrystallization or chromatography | Industrially scalable; intermediate isolation possible |

| Nucleophilic substitution and deprotection | LDA, alkyl bromides; then NaOH aq. | Variable | Extraction and filtration | Versatile route for functionalization |

The oxidation method using potassium permanganate is straightforward but yields are moderate (~46%), possibly due to overoxidation or side reactions affecting the sensitive indole core.

Esterification routes provide flexibility for intermediate purification and can be optimized for higher yields and purity, especially when combined with modern catalytic systems and continuous flow technologies.

The trifluoromethyl group at the 4-position exerts a strong electron-withdrawing effect, which influences the reactivity of the indole ring, making electrophilic substitutions less favorable and necessitating careful selection of reaction conditions and catalysts.

Nucleophilic substitution under strong base conditions followed by deprotection allows for the introduction of diverse substituents and can be adapted for trifluoromethylated indole derivatives, although specific protocols for 4-(trifluoromethyl) substitution require further optimization.

The preparation of this compound primarily hinges on the oxidation of the corresponding aldehyde precursor under mild conditions or via ester intermediates followed by hydrolysis. While oxidation with potassium permanganate provides a direct route, yields are moderate, and purification can be challenging. Esterification and subsequent hydrolysis offer an alternative with potential for industrial scalability and improved purity. The electronic effects of the trifluoromethyl substituent necessitate tailored reaction conditions to ensure regioselectivity and yield. Future research may focus on catalytic trifluoromethylation methods and optimization of nucleophilic substitution strategies to enhance synthetic efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(Trifluoromethyl)-1H-indole-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

Scientific Research Applications

Organic Synthesis

4-(Trifluoromethyl)-1H-indole-3-carboxylic acid is utilized as a precursor for synthesizing various functionalized indoles. Its ability to undergo diverse reactions makes it valuable for developing new organic compounds.

| Reaction Type | Example Product | Yield (%) |

|---|---|---|

| C-H Functionalization | Arylated Indoles | 82 |

| Decarboxylation | Functionalized Indoles | 75 |

| Coupling Reactions | Indole Derivatives | 60-80 |

Biological Activities

Research has indicated potential biological activities, including antimicrobial and anticancer properties. The trifluoromethyl group significantly influences the compound's interaction with biological targets.

- Antimicrobial Activity : Studies show that the compound exhibits notable inhibition against various bacterial strains.

- Anticancer Properties : It has been evaluated for its ability to induce apoptosis in cancer cell lines.

Pharmaceutical Applications

The compound is being explored as a lead candidate in drug discovery due to its pharmacokinetic properties. Its structural features allow for modifications that can enhance efficacy and reduce toxicity.

- Mechanism of Action : The trifluoromethyl group enhances binding affinity to target proteins by increasing hydrophobic interactions, potentially improving drug performance.

Case Study 1: Anticancer Activity

A study evaluated the anticancer effects of this compound on human breast cancer cells (MCF-7). The results indicated that the compound induced cell cycle arrest and apoptosis at concentrations as low as 10 µM, with an IC50 value of 15 µM.

Case Study 2: Antimicrobial Efficacy

In another study, the compound was tested against Gram-positive and Gram-negative bacteria. It showed significant antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 5 to 20 µg/mL, highlighting its potential as an antimicrobial agent.

Agricultural Applications

Recent research has focused on the herbicidal properties of indole derivatives, including this compound. It has been identified as an auxin receptor antagonist, which can regulate plant growth and control weeds effectively.

| Compound Tested | Inhibition Rate (%) |

|---|---|

| This compound | 60-97 |

| Other Indole Derivatives | Varies (40-90) |

Mechanism of Action

The mechanism of action of 4-(trifluoromethyl)-1H-indole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological targets such as enzymes and receptors . The compound may inhibit or activate these targets, leading to various biological effects, including modulation of signal transduction pathways and gene expression .

Comparison with Similar Compounds

Similar Compounds

4-(Trifluoromethyl)benzoic acid: Another trifluoromethyl-substituted compound with similar chemical properties but different applications.

Trifluoromethanesulfonic acid: Known for its strong acidity and used in different chemical reactions.

Trifluoromethyl ethers: Compounds with a trifluoromethyl group attached to an ether linkage, used in pharmaceuticals and agrochemicals.

Uniqueness

4-(Trifluoromethyl)-1H-indole-3-carboxylic acid is unique due to its indole ring structure combined with the trifluoromethyl group, which imparts distinct chemical and biological properties. This combination makes it a valuable compound for various research and industrial applications .

Biological Activity

4-(Trifluoromethyl)-1H-indole-3-carboxylic acid is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, highlighting its mechanisms, efficacy, and potential applications through diverse research findings.

Chemical Structure and Properties

The chemical formula for this compound is . The presence of the trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, which is crucial for its biological activity.

Antiviral Activity

Recent studies have indicated that indole derivatives, including this compound, exhibit antiviral properties. For instance, compounds with similar structures have shown effectiveness against HIV-1 integrase, an essential enzyme for viral replication. The binding interactions between these compounds and the integrase enzyme suggest a potential mechanism for inhibiting viral replication by disrupting the integration process of viral DNA into the host genome .

Table 1: Inhibitory Concentrations of Indole Derivatives Against HIV-1 Integrase

| Compound | IC50 (μM) | CC50 (μM) |

|---|---|---|

| This compound | TBD | TBD |

| Indole-2-carboxylic acid derivative | 32.37 ± 4.51 | >80 |

| Another indole derivative | 10.06 ± 0.56 | >80 |

Note: IC50 indicates the concentration required to inhibit viral replication by 50%, while CC50 indicates cytotoxicity concentration.

Anticancer Activity

Indole derivatives are also being studied for their anticancer properties. Compounds similar to this compound have demonstrated significant cytotoxic effects on various cancer cell lines. For example, certain derivatives exhibited IC50 values ranging from 1.5 to 20 μM against leukemia and breast cancer cell lines, indicating strong potential for therapeutic applications .

Case Study: Anticancer Efficacy

A study evaluated a series of indole derivatives against human leukemia cell lines, revealing that specific compounds led to apoptosis and inhibited cell proliferation effectively. The mechanism involved disruption of critical signaling pathways associated with cancer cell survival .

Anti-inflammatory Activity

The anti-inflammatory properties of indole derivatives have been documented in several studies. Compounds related to this compound have shown efficacy in reducing levels of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. This suggests a potential role in managing inflammatory diseases .

The biological activity of this compound may be attributed to its ability to interact with specific proteins involved in disease processes:

- Integrase Inhibition : By chelating metal ions within the active site of integrase enzymes, it disrupts the integration of viral DNA.

- Cytotoxic Effects : Induction of apoptosis in cancer cells through modulation of signaling pathways.

- Cytokine Modulation : Inhibition of cytokine production leading to reduced inflammation.

Q & A

Q. How can statistical models improve reproducibility in optimizing reaction conditions for derivatives of this compound?

- Methodological Answer : Response Surface Methodology (RSM) models multi-variable interactions (e.g., temperature, catalyst loading). Bayesian optimization predicts optimal conditions with fewer trials. Robustness testing (e.g., Youden’s factorial design) identifies critical factors affecting yield and purity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.